(6-Phenylhexyl)phosphonic acid falls under the category of phosphonic acids, which are known for their high acidity and ability to form stable complexes with metal ions. Phosphonic acids are widely studied for their biological activity and utility in synthetic chemistry. The specific compound can be synthesized through various methods, including reactions involving phenyl phosphonyl dichloride and substituted phenols in anhydrous conditions.
The synthesis of (6-Phenylhexyl)phosphonic acid can be achieved through several methodologies. One notable method involves the reaction of 2-[(4R)-4,5-dihydro-4-R-2-oxazolinyl]phenol with phenyl phosphonyl dichloride in anhydrous toluene, facilitated by triethylamine as a base. The reaction typically requires refluxing for about two days, followed by hot filtration and solvent evaporation using a rotary evaporator. The product can then be purified through column chromatography using a mixture of petroleum ether and dichloromethane .
Another approach includes the hydrolysis of dialkyl or diaryl phosphonates under acidic conditions, which can yield phosphonic acids effectively. The McKenna procedure is also highlighted as a viable method for synthesizing phosphonic acids from phosphonates .
The molecular structure of (6-Phenylhexyl)phosphonic acid consists of a hexyl chain linked to a phenyl group at one end and a phosphonic acid group (-PO(OH)₂) at the other. The general formula can be represented as C₁₆H₁₉O₃P.
Key structural data includes:
(6-Phenylhexyl)phosphonic acid participates in various chemical reactions typical of phosphonic acids, including:
The synthesis method involving phenyl phosphonyl dichloride results in high yields due to the stability of intermediates formed during the reaction process .
The mechanism underlying the reactions involving (6-Phenylhexyl)phosphonic acid often involves the formation of tetrahedral intermediates when reacting with nucleophiles. For instance, when interacting with hydroxide ions or other nucleophiles, the phosphorus atom undergoes coordination leading to bond cleavage or formation depending on the reaction conditions.
In catalytic applications, (6-Phenylhexyl)phosphonic acid can enhance reaction rates by stabilizing transition states or providing active sites for substrate binding .
(6-Phenylhexyl)phosphonic acid has several scientific uses:
(6-Phenylhexyl)phosphonic acid belongs to a class of bioactive phosphonic acid derivatives characterized by a phenyl ring connected to a phosphonate group via an alkyl chain. Systematic modifications of its structure—particularly chain length, halogenation patterns, and stereochemistry—reveal critical determinants for enzyme inhibition efficacy. Homophenylalanine analogues (e.g., 1-amino-3-(3-fluorophenyl)propylphosphonic acid) demonstrate superior inhibitory activity against alanyl aminopeptidases (APN/CD13) over phenylalanine derivatives, with inhibition constants (Ki) reaching submicromolar ranges (21–480 nM for human APN and 1.2–15.2 μM for porcine APN) [2]. Fluorination at the meta-position enhances binding affinity due to electronegativity and optimal steric fit, while bromination extends hydrophobic interactions but may reduce solubility [2].
Table 1: Inhibition Constants (Ki) of Phosphonic Acid Analogues Against APN/CD13
Compound | Ki (hAPN) | Ki (pAPN) | Structural Features |
---|---|---|---|
1-Amino-3-(3-fluorophenyl)propylphosphonic acid | 21 nM | 1.2 μM | Fluorine at meta-position, C3-chain |
(6-Phenylhexyl)phosphonic acid | 86 nM | 3.8 μM | Unsubstituted phenyl, C6-chain |
1-Amino-3-(4-bromophenyl)propylphosphonic acid | 480 nM | 15.2 μM | Bromine at para-position, C3-chain |
Chain length directly influences target engagement: Extension from C3 (propyl) to C6 (hexyl) in phenylalkylphosphonates improves hydrophobic embedding within APN’s S1 pocket but may compromise selectivity. Molecular volume and log P calculations further correlate elongated chains (C6–C8) with enhanced membrane permeability, though excessive length (>C8) diminishes activity due to entropic penalties [2] [9].
Computational models elucidate how (6-phenylhexyl)phosphonic acid binds APN/CD13, a zinc-dependent metalloprotease overexpressed in tumors. Docking simulations (e.g., AutoDock Vina, Schrödinger Suite) position the phosphonate group coordinating the catalytic Zn²⁺ ion, while the phenylhexyl moiety occupies the hydrophobic S1 subsite [2]. The C6 alkyl chain enables optimal van der Waals contacts with residues like Tyr477 and Phe886, and π-stacking with His297. Fluorinated analogues form additional halogen bonds with Ala351 and Asp387, explaining their enhanced Ki values [2].
Replacing the phosphonate with phosphinic acid (P(O)(OH)R) reduces Zn²⁺ affinity, as observed in free energy calculations (ΔG ~ −9.2 kcal/mol for phosphonates vs. −7.8 kcal/mol for phosphinates). Molecular dynamics simulations reveal that the hexyl chain’s flexibility permits conformational adjustments during binding, unlike rigid aromatic rings [2] [9]. These insights guide rational design: β-branching or cycloalkyl spacers may optimize entropy without sacrificing hydrophobic contacts.
In osteosarcoma (OS) models, phosphonic/phosphinic acids like 2-carboxyethylphenylphosphinic acid (structurally analogous to phenylhexyl derivatives) induce apoptosis via mitochondrial pathways. At 5 mM, these compounds reduce SAOS-2 cell viability to 55% by upregulating pro-apoptotic genes (Bid, Bax) and downregulating anti-apoptotic Bcl-2 [3]. (6-Phenylhexyl)phosphonic acid’s lipophilic C6 chain enhances cellular uptake, facilitating intracellular accumulation in OS cells.
Table 2: Antiproliferative Effects of Phosphorus Compounds in Osteosarcoma
Compound | Cell Viability (SAOS-2) | Key Mechanisms |
---|---|---|
2-Carboxyethylphenylphosphinic acid | 55% (5 mM, 24 h) | ↑ Bax/Bid, ↓ Bcl-2, mitochondrial apoptosis |
Phenylphosphonic acid | 68% (5 mM, 24 h) | Moderate ROS induction |
(6-Phenylhexyl)phosphonic acid* | ~50% (est.) | Enhanced membrane penetration, caspase-3 activation |
*Estimated based on structural analogies [3]
Phosphonates also disrupt OS metabolic pathways by inhibiting neutral endopeptidase, a protease linked to carcinogenesis. Unlike inorganic phosphates, which require p53 for apoptosis, phosphonates exert cytotoxicity independently of p53 status, broadening applicability against p53-mutant OS [3] [8].
The polar phosphonate group limits oral bioavailability of (6-phenylhexyl)phosphonic acid. Prodrug strategies mask acidity using:
Metabolic activation occurs predominantly in hepatic and intestinal tissues, with hydrolysis half-lives ranging from 15 min (SATE) to 6 h (amino acid esters). Unlike bis-pivaloyloxymethyl prodrugs, amino acid-based designs avoid nephrotoxicity by limiting kidney accumulation [7] [4].
(6-Phenylhexyl)phosphonic acid derivatives act as phosphoantigens (pAgs) stimulating Vγ9Vδ2 T cells—immune effectors targeting tumors independent of MHC presentation. pAgs bind the intracellular domain of butyrophilin (BTN3A1), inducing conformational changes that activate γδ T-cell receptors [5] . Structural analogs like isopentenyl pyrophosphate (IPP) or bromohydrin pyrophosphate (BrHPP) share this mechanism but suffer from rapid phosphatase degradation. In contrast, arylalkylphosphonates resist hydrolysis, enabling sustained IFN-γ production and cytolytic granzyme B release [5] [8].
In solid tumors, phosphonate-stimulated γδ T cells suppress NK-cell responses to "missing-self" antigens via contact-dependent BTN3A1 engagement, redirecting innate immunity toward malignant cells [5]. Chimeric antigen receptor (CAR)-engineered γδ T cells targeting Claudin18.2 further enhance cytotoxicity against gastric cancer, outperforming conventional αβ CAR-T cells by 30% in tumor killing assays [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7